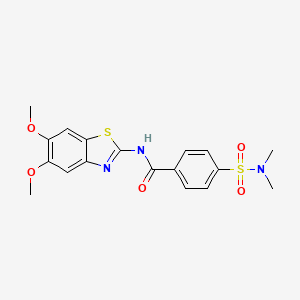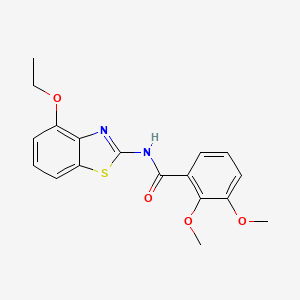![molecular formula C24H23N3O3S B3297339 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895440-09-2](/img/structure/B3297339.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
説明
The compound “N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide” belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4 and 5 .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds could then be treated with appropriate reagents to yield the final derivatives .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .科学的研究の応用
Anti-Tubercular Activity
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis. The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Antibacterial Agents
Benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties . These compounds have shown variable activity against tested Gram-positive and Gram-negative bacterial strains. Some compounds have exhibited promising activity against Staphylococcus aureus .
Cell Viability Assessment
The compound is used in MTT assays to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan .
Pharmacokinetic Studies
Benzothiazole derivatives have been studied for their pharmacokinetic properties . These studies have shown that these compounds have oral bioavailability and high systemic exposure .
Anti-Inflammatory and Analgesic Activities
Indole derivatives of benzothiazole have shown anti-inflammatory and analgesic activities . These compounds have been compared with indomethacin and celecoxib .
Antifungal and Antiprotozoal Activities
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal and antiprotozoal activities .
Anticancer Activity
Benzothiazole derivatives have been associated with anticancer activity .
Anticonvulsant Activity
Benzothiazole derivatives have been associated with anticonvulsant activity .
作用機序
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this bacterium, suggesting it may be a promising candidate for anti-tubercular therapy .
Mode of Action
This interaction could potentially disrupt the bacterium’s cell wall synthesis, thereby inhibiting its growth .
Biochemical Pathways
The compound likely affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to cell lysis and death .
Pharmacokinetics
A related compound was found to have a favourable pharmacokinetic profile, suggesting that this compound may also exhibit good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth . This is achieved through the disruption of cell wall synthesis, leading to cell lysis and death . Therefore, the compound could potentially be used as a therapeutic agent in the treatment of tuberculosis .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other substances in the body could potentially affect the compound’s absorption and distribution . Additionally, factors such as pH and temperature could impact the compound’s stability and activity
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-10-11-20-21(16(15)2)26-24(31-20)27(14-17-7-6-12-25-13-17)23(28)18-8-5-9-19(29-3)22(18)30-4/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGKLMZEGKTKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3297260.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3297268.png)
![4-ethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3297275.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3297285.png)
![4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3297298.png)
![4-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3297306.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3297322.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3297330.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3297332.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3297345.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3297353.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)naphthalene-2-sulfonamide](/img/structure/B3297366.png)
